2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
CAS No.: 391953-90-5
Cat. No.: VC2800238
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391953-90-5 |
|---|---|
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one |
| Standard InChI | InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13) |
| Standard InChI Key | DJXOCPHFYNUINN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(CCNCC2)C(=O)N1 |
| Canonical SMILES | CC1=NC2=C(CCNCC2)C(=O)N1 |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a heterocyclic organic compound classified within the pyrimidoazepine family. The structure features a pyrimidine ring fused to an azepine ring, contributing to its unique chemical properties and potential biological activity.
Physical Properties
The physical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. Some properties have been predicted through computational methods due to the specialized nature of the compound.
Structural Characteristics
The compound features a bicyclic structure with a pyrimidine ring fused to an azepine ring. The structural elements include:
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A methyl group at position 2 of the pyrimidine ring
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A ketone group at position 4
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A hexahydro configuration, indicating six hydrogen atoms have been added to the basic structure
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A nitrogen-containing seven-membered azepine ring fused to the pyrimidine ring
This unique structural arrangement contributes to the compound's ability to interact with biological targets, particularly specific receptor systems in the central nervous system.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one typically involves multi-step organic reactions that require precise control of reaction conditions. Various methodologies have been developed to efficiently produce this compound, with most approaches focusing on forming the fused ring system through cyclization reactions.
Detailed Synthetic Routes
One documented synthetic approach involves a multi-step process adapted from methodologies developed by Yang and colleagues. The key steps include:
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Lewis acid-catalyzed ring expansion of 1-boc-4-piperidone with ethyl diazoacetate and BF3-etherate to access the oxoazepane ester intermediate efficiently (reported yield of 71%)
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A Pinner-type condensation with 4-methylpiperazine-1-carboximidamide (or relevant amidines) in the presence of sodium ethoxide base, enabling the generation of key pyrimidoazepine intermediates with yields ranging from 38% to 76%
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Deprotection of the BOC-protecting group using trifluoroacetic acid (TFA)
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Reductive amination with appropriate aldehydes, catalytic acetic acid, and sodium triacetoxyborohydride to provide the final product
The development of efficient synthetic routes for this compound is crucial for its availability in research and potential pharmaceutical applications. Industrial production would likely utilize batch reactors with automated systems for monitoring temperature and pH to ensure consistent yields.
Pharmacological Properties and Biological Activity
Receptor Interactions
The primary pharmacological significance of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one lies in its interaction with serotonin receptors. Research indicates that this compound functions as a selective agonist for the 5-hydroxytryptamine receptor 2C (5-HT2C receptor).
The 5-HT2C receptor is a G protein-coupled receptor that plays important roles in various physiological processes, including:
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Regulation of mood and anxiety
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Appetite control
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Motor behavior
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Cognitive functions
The compound's selectivity for this receptor subtype makes it particularly valuable in neuropsychopharmacological research, as it can help elucidate the specific contributions of 5-HT2C receptors to various conditions.
Research Findings and Applications
Current Research Status
Research on 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one has been primarily focused on understanding its structure-activity relationships, optimizing its synthesis, and exploring its pharmacological properties.
A significant area of investigation involves the compound's use as a building block in the development of novel pharmaceutical agents. As mentioned in search result , it is categorized as a fine chemical used as a building block in organic synthesis. This application highlights its importance in medicinal chemistry beyond its direct pharmacological activities.
Additionally, research has explored various salt forms of the compound, including the dihydrochloride hydrate variant, which may offer improved stability or solubility characteristics for specific applications .
Structural Analogs and Derivatives
Research has also extended to the development of structural analogs of this compound. For instance, search result mentions the synthesis of compounds designated as 1a and 2a, which appear to be derivatives or related compounds with modified substituents. These structural variations aim to optimize pharmacological properties such as receptor selectivity, bioavailability, or metabolic stability.
The exploration of structure-activity relationships (SAR) through the synthesis and testing of analogs is a crucial aspect of pharmaceutical research, potentially leading to the discovery of compounds with enhanced therapeutic properties.
| Supplier | Product | Quantity | Price (USD) |
|---|---|---|---|
| Matrix Scientific | 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one | 1g | $630 |
| Matrix Scientific | 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one | 5g | $1,440 |
| Matrix Scientific | 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one | 10g | $2,070 |
| ChemBridge Corporation | 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate | 200μmol | $95 |
| ChemBridge Corporation | 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate | 250mg | $121 |
These prices reflect the specialized nature of the compound and its primary use in research applications .
Future Research Directions
Challenges and Opportunities
The development of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one as a therapeutic agent faces several challenges, including optimization of pharmacokinetic properties, demonstration of efficacy in relevant disease models, and assessment of safety and toxicity profiles.
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